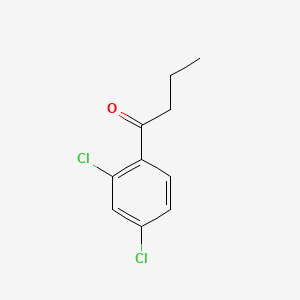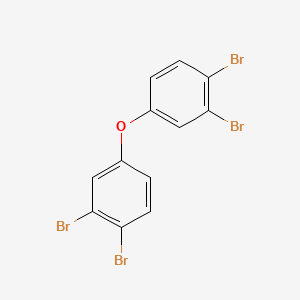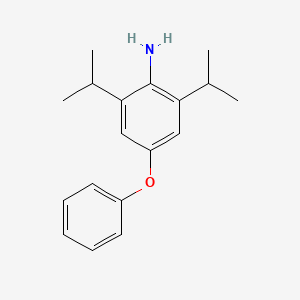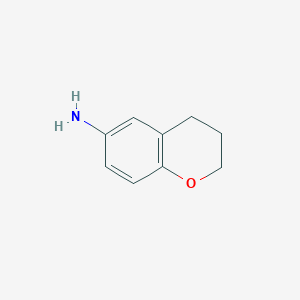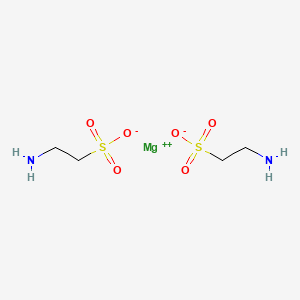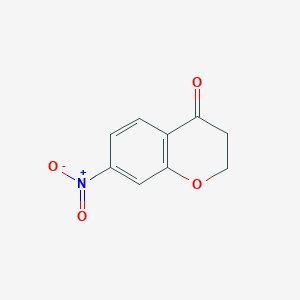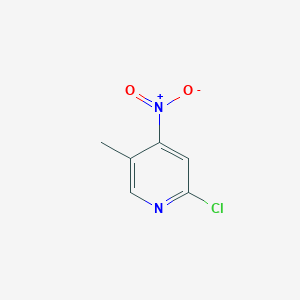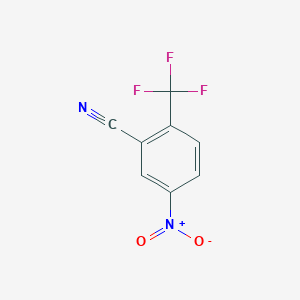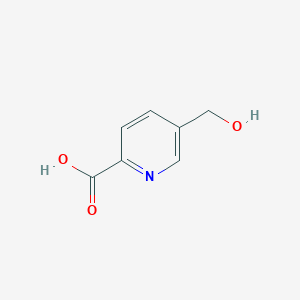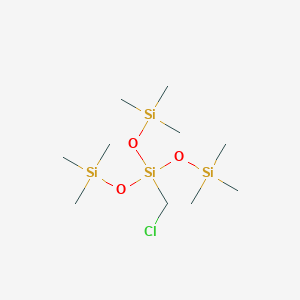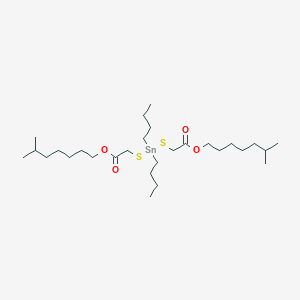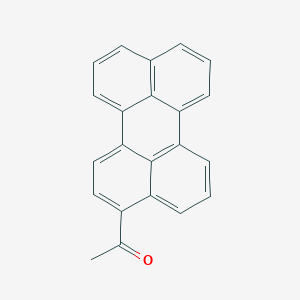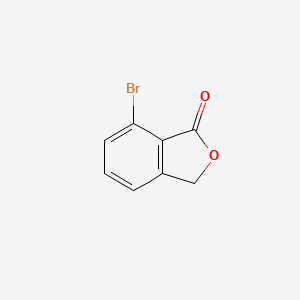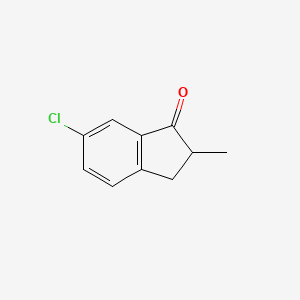
6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
“6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 343852-44-8 . Its molecular weight is 180.63 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is a solid at room temperature .Scientific Research Applications
Antibacterial and Antifungal Studies
- Scientific Field : Microbiology and Medicinal Chemistry .
- Application Summary : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antiviral Studies
- Scientific Field : Virology and Medicinal Chemistry .
- Application Summary : Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been prepared and reported as antiviral agents .
- Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Dye Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : Heterocyclic compounds, including indole derivatives, are used in the synthesis of dyes .
- Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The synthesized dyes can have various properties depending on the specific structures and substituents of the indole derivatives .
Antioxidant Studies
- Scientific Field : Biochemistry .
- Application Summary : Indole derivatives have been reported to possess antioxidant activities .
- Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The antioxidant activity of the synthesized indole derivatives can vary depending on their specific structures and substituents .
Anticancer Studies
- Scientific Field : Oncology and Medicinal Chemistry .
- Application Summary : Indole derivatives have been reported to possess anticancer activities .
- Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The anticancer activity of the synthesized indole derivatives can vary depending on their specific structures and substituents .
Dye Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : Heterocyclic compounds, including indole derivatives, are used in the synthesis of dyes .
- Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The synthesized dyes can have various properties depending on the specific structures and substituents of the indole derivatives .
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long lasting effects) . The precautionary statement P273 advises to avoid release to the environment .
properties
IUPAC Name |
6-chloro-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWWIBFTRLTHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507946 | |
| Record name | 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
343852-44-8 | |
| Record name | 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



